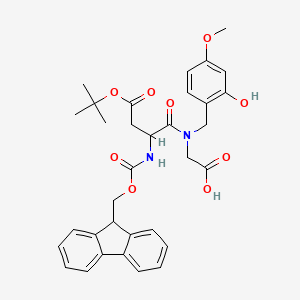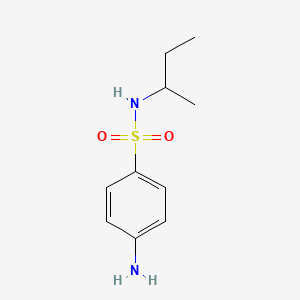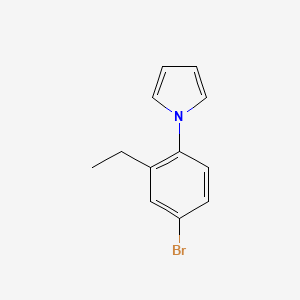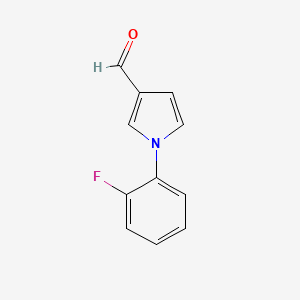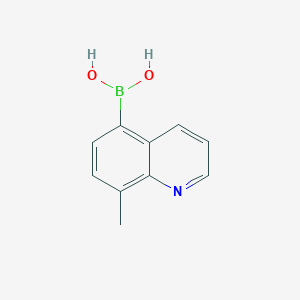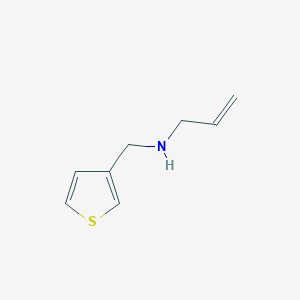
N-(thiophen-3-ylmethyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(thiophen-3-ylmethyl)prop-2-en-1-amine" is a molecule that is presumed to contain a thiophene ring, which is a five-membered heterocycle with one sulfur atom, and an allylamine moiety. Thiophene derivatives are known for their significance in pharmaceutical and medicinal chemistry due to their biological activity and their role in drug absorption and effects . The presence of the allylamine group suggests potential reactivity typical of alkenes, such as participation in various addition reactions.
Synthesis Analysis
The synthesis of thiophene-containing amines can be approached through various methods. For instance, the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines was achieved through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant . Although the target molecule is not directly mentioned, this method could potentially be adapted for the synthesis of "N-(thiophen-3-ylmethyl)prop-2-en-1-amine" by choosing appropriate starting materials and conditions. Another relevant synthesis involves the Buchwald–Hartwig cross-coupling reaction, which was used to obtain N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine . This method could also be considered for synthesizing the target molecule by selecting suitable coupling partners.
Molecular Structure Analysis
The molecular structure of thiophene-containing amines can be elucidated using various spectroscopic techniques. For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was studied using 1H, 13C, 15N NMR spectroscopy and X-ray crystallography . These techniques could be applied to determine the structure of "N-(thiophen-3-ylmethyl)prop-2-en-1-amine" as well. Additionally, the study of isomerism in N-(5,5-dimethyl-2(5H)-thiophenyliden)amines and related compounds using NMR spectroscopy and quantum-chemical calculations could provide insights into the conformational preferences of the target molecule .
Chemical Reactions Analysis
The chemical reactivity of "N-(thiophen-3-ylmethyl)prop-2-en-1-amine" would likely involve the allylamine moiety. Alkenes are known to undergo reactions such as halogenation, hydroamination, and oxidation. The synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles through diazotisation and coupling with aromatic and heterocyclic amines followed by air oxidation suggests that similar oxidative coupling reactions could be relevant for the target molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-containing amines can be diverse, depending on the substituents and the molecular structure. For instance, the crystal structure analysis of alkyl substituted N,4-diphenyl thiazole-2-amine revealed insights into the intermolecular interactions and stability of such compounds . These findings could be extrapolated to predict the properties of "N-(thiophen-3-ylmethyl)prop-2-en-1-amine," such as solubility, melting point, and stability, which are crucial for its potential application in pharmaceuticals.
Aplicaciones Científicas De Investigación
Catalytic Chemical Synthesis : N-(thiophen-3-ylmethyl)prop-2-en-1-amine derivatives have been utilized in catalytic chemical synthesis, particularly in the efficient synthesis of amides from carboxylic acids and amines at room temperature. This method is applicable to a wide range of substrates including aliphatic, aromatic, and heteroaromatic acids, as well as various types of amines (El Dine et al., 2015).
Molecular Structure Analysis : Research on N-(thiophen-2-ylmethyl)-N,N-bis[3-(thiophen-2-ylmethylammonio)propyl]propane-1,3-diammonium hexafluoridosilicate methanol trisolvate has contributed to understanding molecular structures, particularly in terms of protonated amine functions and the interactions between different molecular components (Haque et al., 2013).
Antimicrobial Applications : Derivatives of N-(thiophen-3-ylmethyl)prop-2-en-1-amine have been explored for their antimicrobial properties. For instance, 4-thiazolidinones and 2-azetidinones derivatives have shown potential as novel classes of antimicrobial agents against various bacterial and fungal strains (Patel & Patel, 2017).
Photoinitiators in Polymerization : Certain star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light. These have shown higher polymerization efficiencies and potential in overcoming oxygen inhibition compared to traditional photoinitiators (Zhang et al., 2015).
DNA-Binding Polymers : A water-soluble cationic polythiophene derivative, poly(N,N,N-trimethyl-3-(2-(thiophen-3-yl)acetamido)propan-1-aminium iodide), has been synthesized for potential use as a theranostic gene delivery vehicle, demonstrating the role of N-(thiophen-3-ylmethyl)prop-2-en-1-amine derivatives in gene therapy (Carreon et al., 2014).
Corrosion Inhibition : N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, a derivative, has been studied for its inhibiting action on corrosion of mild steel in acidic environments. Its efficiency as a corrosion inhibitor has been linked to its adsorption on mild steel surfaces (Daoud et al., 2014).
Direcciones Futuras
Thiophene derivatives, including “N-(thiophen-3-ylmethyl)prop-2-en-1-amine”, have potential applications in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring these activities further and developing new synthetic methods for thiophene derivatives .
Propiedades
IUPAC Name |
N-(thiophen-3-ylmethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-4-9-6-8-3-5-10-7-8/h2-3,5,7,9H,1,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNAGJXSWZTSAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406046 |
Source


|
| Record name | N-(thiophen-3-ylmethyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-3-ylmethyl)prop-2-en-1-amine | |
CAS RN |
892592-88-0 |
Source


|
| Record name | N-(thiophen-3-ylmethyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

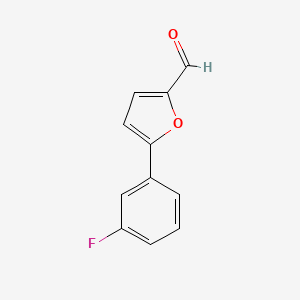
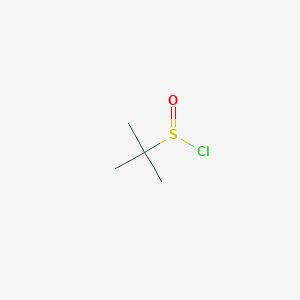


![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)
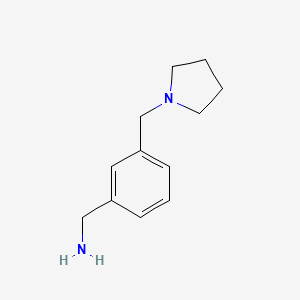
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)
